5,7,3'-Trimethoxyflavone

描述

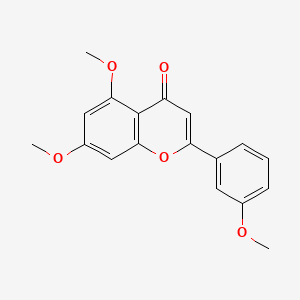

Structure

2D Structure

属性

IUPAC Name |

5,7-dimethoxy-2-(3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-6-4-5-11(7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUYWDCUZZMTJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501206046 | |

| Record name | 5,7-Dimethoxy-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501206046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103430-01-9 | |

| Record name | 5,7-Dimethoxy-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103430-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dimethoxy-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501206046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of 5,7,3 Trimethoxyflavone

Identification from Botanical Sources

The initial step in phytochemical research involves identifying and isolating compounds from their natural matrix. This process relies on meticulous extraction and chromatographic techniques to separate the target molecule from a complex mixture of plant metabolites.

Detection in Food Sources and Plant Extracts

The presence of 5,7,3'-Trimethoxyflavone in common food sources is not well-established in the available literature. Generally, flavonoids are found in fruits, vegetables, and beverages, but the specific profiles of methoxylated flavones are less characterized than those of more common flavonoids like quercetin (B1663063) or kaempferol. youtube.com While various flavonoids are known to exist in citrus fruits, specific identification of this compound is not prominently reported. medchemexpress.com

Extraction and Purification Techniques

The isolation of a pure chemical compound from a plant source is a multi-step process involving initial extraction followed by rigorous purification.

Solvent Extraction Protocols

The initial recovery of flavonoids from dried plant material is typically achieved through solvent extraction. The choice of solvent is critical and is based on the polarity of the target compounds. mdpi.com For methoxylated flavonoids, which are less polar than their hydroxylated counterparts, a range of organic solvents is employed.

A common procedure involves the maceration or reflux of powdered plant material (e.g., leaves, stems) with a solvent. nih.govnih.gov Methanol (B129727) and ethanol, often in aqueous mixtures (e.g., 70-95%), are frequently used for the initial crude extraction due to their ability to extract a broad range of polyphenolic compounds. nih.govfrontiersin.org

Following the initial extraction, a process known as liquid-liquid partitioning or fractionation is often used to separate compounds based on their differential solubility in immiscible solvents. The crude extract is typically partitioned successively with solvents of increasing polarity, such as:

n-hexane (to remove highly non-polar compounds like fats and waxes)

Chloroform or Dichloromethane

Ethyl acetate (B1210297) (a common solvent for flavonoid aglycones)

n-butanol (to isolate more polar glycosides)

For example, the isolation of flavonoids from Combretum erythrophyllum involved an initial acetone (B3395972) extraction, followed by solvent-solvent partitioning. researchgate.netresearchgate.net In the study of Combretum glutinosum, a hydro-ethanolic mixture (7:3 ethanol/water) was used for maceration to create the crude extract. nih.gov Modern techniques such as ultrasound-assisted extraction (UAE) are also employed to improve efficiency and yield. nih.gov

Table 2: Solvents Commonly Used in Flavonoid Extraction

| Solvent | Polarity | Typical Use in Extraction | Reference |

| n-Hexane | Non-polar | Defatting/Removal of non-polar impurities | nih.gov |

| Chloroform | Intermediate | Fractionation of crude extracts | researchgate.net |

| Ethyl Acetate | Intermediate | Extraction of flavonoid aglycones | researchgate.net |

| Acetone | Polar aprotic | Initial extraction or fractionation | researchgate.net |

| Methanol / Ethanol | Polar protic | Initial crude extraction (often with water) | mdpi.comnih.gov |

| Water | High polarity | Initial extraction (hot water or decoction) | nih.govyoutube.com |

Chromatographic Separation Methods

Following extraction and preliminary fractionation, chromatographic techniques are indispensable for the separation of individual compounds from the complex mixture.

Column Chromatography (CC) is a fundamental purification step. The flavonoid-rich fraction is applied to a column packed with a stationary phase, most commonly silica (B1680970) gel. nih.gov Compounds are then separated by eluting with a mobile phase, which is typically a mixture of solvents. The polarity of the mobile phase is gradually increased (gradient elution), for instance, by starting with n-hexane and progressively adding ethyl acetate and then methanol. nih.gov Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to pool those containing the same compound. nih.govphcogj.com Sephadex LH-20 is another popular stationary phase used for the separation of phenolic compounds. researchgate.net

Medium-pressure liquid chromatography (MPLC) and High-performance liquid chromatography (HPLC) offer higher resolution and faster separation times. Reverse-phase (RP) HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid), is a powerful tool for the final purification of flavonoids. mdpi.com

Crystallization for Purity and Structural Analysis

Crystallization is often the final step in the purification process. It can yield a highly pure compound suitable for unambiguous structural elucidation by techniques like X-ray crystallography. This method relies on the principle that a compound will form a crystal lattice from a supersaturated solution, leaving impurities behind in the solvent.

In flavonoid isolation, pure or semi-pure fractions obtained from chromatography can be dissolved in a suitable solvent and induced to crystallize, sometimes by the slow addition of a less polar solvent (a non-solvent) in which the compound is insoluble, such as hexane. nih.gov The resulting crystals can be analyzed to confirm their purity and determine their precise three-dimensional structure, which is the definitive method for identifying a specific isomer like this compound. usf.edu

Synthetic Approaches and Structural Modification Strategies for 5,7,3 Trimethoxyflavone and Analogs

Chemical Synthesis Pathways

Chemical synthesis provides a versatile platform for producing 5,7,3'-trimethoxyflavone and its derivatives, allowing for precise structural control and the generation of novel analogs. Key strategies include the direct methylation of existing flavonoid scaffolds and the construction of the flavone (B191248) core from simpler precursors.

One direct approach to synthesizing this compound is through the selective methylation of a corresponding polyhydroxyflavone, such as luteolin (B72000) (5,7,3',4'-tetrahydroxyflavone). This process involves converting specific hydroxyl (-OH) groups into methoxy (B1213986) (-OCH3) groups. The reaction typically employs methylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The challenge in this approach lies in achieving regioselectivity—methylating only the desired hydroxyl groups at positions 5, 7, and 3' while leaving others, like the 4'-OH, unmodified or protecting them temporarily. Conversely, the demethylation of more heavily methoxylated flavones using reagents like boron tribromide (BBr3) is also a common strategy to produce specific hydroxy-methoxy patterns. iiarjournals.org

Building the flavone skeleton from non-flavonoid starting materials is a fundamental and widely used strategy. mdpi.com These multi-step pathways offer flexibility in introducing various substituents onto the A and B rings.

One of the most prominent methods is the Baker-Venkataraman Rearrangement . This pathway typically involves the following key steps:

Esterification: A substituted 2'-hydroxyacetophenone (B8834) is reacted with a substituted benzoic acid (or its acid chloride) to form an ester. iiarjournals.org

Rearrangement: The resulting ester undergoes a base-catalyzed intramolecular rearrangement to form a 1,3-diketone intermediate. iiarjournals.org

Cyclization: An acid-catalyzed cyclization of the 1,3-diketone through dehydration yields the final flavone core. iiarjournals.org For instance, the synthesis of 5,3',4'-trimethoxyflavone has been achieved by reacting 2'-hydroxy-6'-methoxyacetophenone with 3,4-dimethoxybenzoic acid, followed by rearrangement and cyclization. iiarjournals.org

Another major pathway is the oxidative cyclization of a 2'-hydroxychalcone . Chalcones, which are α,β-unsaturated ketones, serve as crucial intermediates. mdpi.comresearchgate.net This process includes:

Aldol Condensation: A substituted 2'-hydroxyacetophenone and a substituted benzaldehyde (B42025) are reacted under basic or acidic conditions (Claisen-Schmidt condensation) to form a 2'-hydroxychalcone. researchgate.net

Oxidative Cyclization: The intermediate chalcone (B49325) is then treated with an oxidizing agent, such as iodine in dimethyl sulfoxide (B87167) (DMSO), which promotes the cyclization and aromatization of the C-ring to form the flavone structure. mdpi.com

Other notable methods for constructing the flavone skeleton include the Allan-Robinson reaction and palladium-catalyzed reactions like the Wacker-Cook oxidation. nih.govnih.gov

Table 1: Key Multi-step Synthetic Routes for Flavone Core Construction

| Synthetic Route | Key Intermediates | Core Reaction Type | Reference(s) |

|---|---|---|---|

| Baker-Venkataraman Rearrangement | 1,3-Diketone | Acyl transfer and cyclization | iiarjournals.org |

| Oxidative Cyclization of Chalcones | 2'-Hydroxychalcone | Aldol condensation and oxidative cyclization | mdpi.comresearchgate.netmdpi.com |

| Wacker-Cook Oxidation | Enone | Palladium-catalyzed oxidation | nih.gov |

Biosynthetic Investigations

Harnessing biological systems offers a sustainable and highly specific alternative to chemical synthesis for producing complex natural products like trimethoxyflavones.

The biosynthesis of methoxylated flavonoids in plants is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). nih.gov These enzymes facilitate the regioselective transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a specific hydroxyl group on the flavonoid backbone. nih.govnih.gov This enzymatic methylation is crucial for the structural diversification and biological activity of flavonoids. nih.gov

Researchers have successfully identified and characterized OMTs from various plants, such as Citrus reticulata and Perilla frutescens, that exhibit specificity for methylating the C-7, C-3', and C-5' positions of flavonoids. nih.gov For example, an OMT from Citrus was identified as a multifunctional 3'/5'/7-OMT, capable of catalyzing methylation at these key positions. nih.gov

This knowledge has been applied in metabolic engineering to achieve enzymatic production of desired compounds. By isolating the gene encoding a specific OMT, it can be introduced into a microbial host like Escherichia coli. mdpi.comnih.govnih.gov The engineered E. coli can then be used as a whole-cell biocatalyst. When supplied with a suitable precursor flavonoid (e.g., luteolin), the expressed OMT inside the bacteria performs the specific methylation, leading to the production of compounds like 7-methoxyflavonoids. mdpi.com This biotechnological approach allows for controlled and sustainable production of specific methoxylated flavones.

Structure-Activity Relationship (SAR) Studies of Trimethoxyflavones

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of trimethoxyflavones and their analogs correlates with their biological functions. These studies systematically modify the flavonoid skeleton to identify key structural features responsible for their activity.

The number and position of methoxy (-OCH3) and hydroxyl (-OH) groups on the flavone rings are primary determinants of biological activity. researchgate.net Methoxylation generally increases a compound's lipophilicity, which can enhance its ability to cross cell membranes, while hydroxyl groups are often crucial for mechanisms like radical scavenging and hydrogen bonding with target proteins. nih.govnih.gov

Key SAR Findings:

A-Ring Substitution: The substitution pattern on the A-ring significantly impacts activity. Studies on antiproliferative activity have shown that a methoxy group at the C-5 position can contribute positively, whereas a C-6 methoxy group may render the compound inactive. iiarjournals.org In contrast, the presence of hydroxyl groups at C-5 and/or C-7 has been linked to higher cytotoxicity in some cancer cell lines. nih.gov Specifically, a methoxy group at C-7 has been reported to enhance anti-inflammatory activity. mdpi.com

B-Ring Substitution: The degree of methoxylation on the B-ring can have varied effects. An increase in the number of B-ring methoxy groups has been observed to reduce antiproliferative activity in certain contexts. iiarjournals.org However, methoxy groups at the C-3' and C-5' positions can be beneficial for inhibiting specific targets like P-glycoprotein, a protein involved in multidrug resistance. nih.gov

Hydroxyl vs. Methoxy Groups: The interchange between hydroxyl and methoxy groups at the same position can lead to different or even opposing biological effects. For antioxidant activity, the presence of hydroxyl groups is generally more critical than methoxy groups. nih.gov However, in a study on reversing multidrug resistance, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) was found to be more potent than its 5-methoxy counterpart (3',4',5,7-tetramethoxyflavone) and the non-hydroxylated 3',4',7-trimethoxyflavone, highlighting the specific importance of the 5-OH group in that particular activity. nih.gov

Table 2: Influence of -OH and -OCH3 Substitution on Biological Activity

| Compound/Feature | Position(s) of Interest | Observed Biological Effect | Reference(s) |

|---|---|---|---|

| 5-Methoxyflavone | C-5 | Moderate antiproliferative activity | iiarjournals.org |

| 6-Methoxyflavone | C-6 | No significant antiproliferative activity | iiarjournals.org |

| Flavonoids with 5-OH and/or 7-OH | C-5, C-7 | Higher cytotoxicity | nih.gov |

| Flavonoids with 7-OCH3 | C-7 | Enhanced anti-inflammatory activity | mdpi.com |

| Flavonoids with 3'-OCH3 and/or 5'-OCH3 | C-3', C-5' | Positive role in P-glycoprotein inhibition | nih.gov |

| 5-Hydroxy-3',4',7-trimethoxyflavone | C-5 | Stronger reversal of drug resistance compared to 3',4',7-trimethoxyflavone | nih.gov |

| Increasing B-ring methoxylation | B-Ring | Reduced antiproliferative activity in some models | iiarjournals.org |

Derivatization for Enhanced Biological Efficacy

The chemical scaffold of this compound and its analogs serves as a valuable template for synthetic modification aimed at enhancing specific biological activities. Researchers have explored various derivatization strategies, focusing on the introduction, removal, or modification of functional groups on the flavone backbone. These modifications are designed to alter the molecule's physicochemical properties, such as polarity, planarity, and hydrogen-bonding capacity, which in turn can lead to improved potency, selectivity, and pharmacokinetic profiles. Key strategies include modifications of the A and B rings and the introduction of various substituents to modulate interactions with biological targets.

One prominent area of investigation is the enhancement of anticancer and chemosensitizing properties. For instance, structural modifications of trimethoxyflavone analogs have been shown to significantly improve their ability to reverse multidrug resistance in cancer cells. A study focused on 3',4',7-trimethoxyflavone (an isomer of this compound) demonstrated that strategic derivatization could potentiate its effect against breast cancer resistance protein (BCRP/ABCG2), a key transporter involved in drug efflux. elsevierpure.comnih.gov

In this research, scientists synthesized a series of derivatives to establish structure-activity relationships. The introduction of a hydroxyl group at the C-5 position, yielding 5-hydroxy-3',4',7-trimethoxyflavone (HTMF), more than doubled the potency in reversing drug resistance compared to the parent compound. elsevierpure.comnih.gov The replacement of the C-5 hydrogen with a fluorine atom also resulted in a potent derivative, 5-fluoro-3',4',7-trimethoxyflavone (FTMF). elsevierpure.comnih.gov These derivatives were found to suppress the expression of BCRP and inhibit its efflux function. elsevierpure.comnih.gov Conversely, the addition of bulky glycoside groups at the C-7 position proved to be detrimental to the activity, with di- and triglycoside derivatives showing no effect. elsevierpure.comnih.gov

| Compound | Modification from 3',4',7-Trimethoxyflavone Scaffold | Reversal of Drug Resistance (RI50 in nM) elsevierpure.comnih.gov |

| 3',4',7-Trimethoxyflavone | Parent Compound | 18 |

| 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) | Addition of 5-OH group | 7.2 |

| 5-Fluoro-3',4',7-trimethoxyflavone (FTMF) | Addition of 5-F group | 25 |

| 7-(β-Glucosyloxy)-5-hydroxy-3',4'-dimethoxyflavone (GOHDMF) | Addition of 5-OH and 7-O-glucose; demethylation at C-7 | 91 |

Another successful derivatization strategy involves modifying the A-ring of 5,6,7-trimethoxyflavone (B192605) analogs to enhance their anti-proliferative activity against human cancer cell lines. A series of derivatives were synthesized and evaluated, revealing that demethylation at specific positions could significantly impact efficacy. nih.govtandfonline.com For example, the conversion of a methoxy group at the C-5 position to a hydroxyl group in certain derivatives led to compounds with notable anti-proliferative effects. nih.gov

The study synthesized a variety of compounds, including natural products and their derivatives, and tested them against four human cancer cell lines. Among the derivatives, compound 3c (5-hydroxy-6,7-dimethoxy-3',4'-methylenedioxyflavone) demonstrated particularly strong activity against the Aspc-1 pancreatic cancer cell line, with an IC50 value of 5.30 μM. nih.govtandfonline.com This highlights the importance of the substitution pattern on both the A and B rings for cytotoxic potency.

| Compound | Key Structural Features | Anti-proliferative Activity (IC50 in μM) against Aspc-1 Cells tandfonline.com |

| 5-Hydroxy-6,7-dimethoxy-3',4'-methylenedioxyflavone (3c) | 5-OH, 6,7-di-OCH3, 3',4'-methylenedioxy | 5.30 |

| 5,6,7,3',4'-Pentamethoxyflavone (Sinensetin, 1b) | 5,6,7,3',4'-penta-OCH3 | >40 |

| 5,4'-Dihydroxy-6,7-dimethoxyflavone (Cirsimaritin, 3a) | 5,4'-di-OH, 6,7-di-OCH3 | >40 |

| 5-Hydroxy-6,7,3',4'-tetramethoxyflavone (5-Demethylsinensetin, 3b) | 5-OH, 6,7,3',4'-tetra-OCH3 | 15.32 |

These examples underscore a central principle in medicinal chemistry: subtle structural modifications to a parent scaffold like this compound can lead to significant enhancements in desired biological activities. The strategic placement of hydroxyl, fluoro, and other functional groups, as well as the modulation of the methoxy substitution pattern, are effective tools for developing next-generation flavonoid-based therapeutic agents.

Molecular Mechanisms and Cellular Targets of 5,7,3 Trimethoxyflavone

Signal Transduction Pathway Modulation

5,7,3'-Trimethoxyflavone and its analogs exert significant control over key signaling cascades that are integral to cellular processes such as inflammation, proliferation, and survival.

Inhibition of NF-κB Activation

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory and immune responses. While direct studies on this compound are limited, research on its isomer, 5,6,7-trimethoxyflavone (B192605) (TMF), has demonstrated a potent inhibitory effect on NF-κB activation. In lipopolysaccharide (LPS)-treated RAW 264.7 macrophages, TMF was found to suppress the transcriptional activity of NF-κB and the nuclear translocation of its subunits nih.gov. This inhibition is crucial as NF-κB activation is a key step in the expression of various pro-inflammatory genes. Further evidence from a related compound, 5,7-dihydroxy-3,4,6-trimethoxyflavone (eupatilin), shows suppression of NF-κB signaling, suggesting that the trimethoxyflavone scaffold is important for this activity nih.govnih.gov. The collective findings on these related flavonoids strongly suggest that this compound likely shares the ability to modulate the NF-κB pathway, a key mechanism in its potential anti-inflammatory effects.

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are central to a wide range of cellular responses, including stress and inflammation. Studies on isomers of this compound have highlighted their regulatory impact on these pathways. For instance, 3,5,7-Trimethoxyflavone (B1676842) has been shown to significantly suppress the phosphorylation of ERK, JNK, and p38 in tumor necrosis factor-α (TNF-α)-stimulated normal human dermal fibroblasts researchgate.netmdpi.com. Specifically, treatment with 3,5,7-trimethoxyflavone led to a reduction in the phosphorylation of these key MAPK proteins, indicating a dampening of the inflammatory signaling cascade arabjchem.org. Furthermore, a hybrid molecule of 5,6,7-trimethoxyflavone has been identified as a p38-α MAPK inhibitor medchemexpress.com. These findings suggest that the trimethoxyflavone structure is a key determinant for the modulation of MAPK signaling.

| Compound | Cell Line/Model | Stimulus | MAPK Pathway Affected | Observed Effect |

| 3,5,7-Trimethoxyflavone | Normal Human Dermal Fibroblasts (NHDFs) | TNF-α | ERK, JNK, p38 | Significant suppression of phosphorylation mdpi.comarabjchem.org |

| 5,6,7-Trimethoxyflavone Hybrid | Not Specified | Not Specified | p38-α MAPK | Inhibition of p38-α MAPK medchemexpress.com |

Modulation of Akt Phosphorylation

The Akt (also known as Protein Kinase B) signaling pathway is a pivotal regulator of cell survival, proliferation, and metabolism. The modulation of Akt phosphorylation is another key mechanism through which trimethoxyflavones exert their effects. Research has shown that both 3,5,7-trimethoxyflavone and 5,7,4′-trimethoxyflavone can decrease the phosphorylation of Akt arabjchem.orgresearchgate.net. In TNF-α-stimulated BEAS-2B and primary normal human bronchial epithelial (NHBE) cells, the related compound eupatilin (B1662920) also demonstrated a suppressive effect on Akt phosphorylation nih.gov. This inhibition of Akt activation can have profound effects on downstream cellular processes, contributing to the anti-proliferative and pro-apoptotic activities observed with some flavonoids.

Interference with IκBα and IκB Kinase-γ (IKK) Activity

The activation of NF-κB is tightly regulated by its inhibitory protein, IκBα, and the IκB kinase (IKK) complex. The degradation of IκBα, triggered by IKK-mediated phosphorylation, allows NF-κB to translocate to the nucleus and initiate gene transcription. A key mechanism for inhibiting NF-κB is to interfere with this upstream signaling. Studies on eupatilin have shown that it can suppress the TNF-α-induced activation of both IκBα and IKK in bronchial epithelial cells nih.gov. Furthermore, in an intestinal epithelial cell model, eupatilin was found to prevent the phosphorylation of IκBα and IKK signals induced by Bacteroides fragilis enterotoxin nih.gov. This was achieved by dissociating the complex between heat shock protein 90 (Hsp90) and IKK-γ, a crucial regulatory subunit of the IKK complex nih.gov. This evidence points towards a sophisticated mechanism of NF-κB inhibition by targeting the upstream IKK complex, a property that may be shared by this compound.

Enzyme Inhibition Profiles

In addition to modulating signaling pathways, this compound and its analogs can directly inhibit the activity of specific enzymes involved in physiological and pathological processes.

| Compound | Cell Line | Effect on COX-2 |

| 5,6,7-Trimethoxyflavone | RAW 264.7 Macrophages | Dose-dependent inhibition of protein and mRNA expression nih.gov |

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Research specifically detailing the direct inhibitory effects of this compound on inducible nitric oxide synthase (iNOS) is limited in the currently available scientific literature. However, studies on structurally similar trimethoxyflavones have demonstrated notable iNOS inhibitory activity. For instance, 5,6,7-trimethoxyflavone has been shown to inhibit iNOS expression at both the protein and mRNA levels in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages researchgate.netnih.gov. This inhibition is associated with a decrease in nitric oxide (NO) production researchgate.netnih.gov. Another related compound, 4'-bromo-5,6,7-trimethoxyflavone, also demonstrated a concentration-dependent reduction in LPS-induced iNOS expression nih.gov. These findings suggest that the trimethoxyflavone scaffold is a promising candidate for iNOS inhibition, though further investigation is required to determine the specific activity of the 5,7,3'-isomer.

Lipoxygenase (LOX) Inhibition

Direct studies on the inhibitory activity of this compound against lipoxygenase (LOX) enzymes are not extensively documented. Research on other hydroxylated and methoxylated flavones indicates that this class of compounds can interact with and inhibit LOX. For example, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) has been investigated for its anti-inflammatory effects, which are linked to the inhibition of LOX among other inflammatory mediators. While these findings point to the potential of trimethoxyflavones to act as LOX inhibitors, specific data, including IC50 values for this compound, are yet to be established.

Pancreatic Lipase (B570770) (PL) Inhibition

The potential of this compound to inhibit pancreatic lipase (PL), a key enzyme in dietary fat digestion, has not been specifically reported. However, studies on other polymethoxyflavones have shown significant anti-pancreatic lipase activity. For instance, 5,7,3',4',5'-pentamethoxyflavone (PMF) and 6,2',4'-trimethoxyflavone (B600766) (TMF) have been identified as dose-dependent, competitive inhibitors of porcine pancreatic lipase researchgate.netnih.gov. Molecular docking studies have suggested that these flavones bind to the active site of the enzyme researchgate.netnih.gov. These findings underscore the potential of polymethoxylated flavones as a class of compounds for pancreatic lipase inhibition, warranting further investigation into the specific effects of this compound.

Monoamine Oxidase (MAO) Inhibition (MAO A and B)

Currently, there is a lack of specific data on the inhibitory effects of this compound on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). Research on a structurally related compound, 5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062), has shown that it can normalize compromised MAO-A and MAO-B levels in a rat model of lead-induced neurotoxicity nih.gov. This suggests that the trimethoxyflavone skeleton may have a role in modulating MAO activity. However, the presence and position of hydroxyl versus methoxy (B1213986) groups can significantly alter the biological activity of flavonoids. Therefore, dedicated studies are necessary to elucidate the specific interaction of this compound with MAO-A and MAO-B and to determine its inhibitory potential and selectivity.

Gene Expression Regulation

Downregulation of Pro-inflammatory Cytokine Gene Expression

While direct evidence for this compound is limited, a study on the closely related isomer, 5,7,4'-Trimethoxyflavone, has demonstrated significant anti-inflammatory effects. In a study using a lipopolysaccharide (LPS)-induced memory-impaired mouse model, administration of 5,7,4'-Trimethoxyflavone led to a significant reduction in the levels of the pro-inflammatory cytokines Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) nih.gov. This suggests that trimethoxyflavones may modulate the inflammatory response by downregulating the expression of key pro-inflammatory cytokine genes. Another related compound, 5,6,7-trimethoxyflavone, has also been shown to inhibit the production and mRNA expression of TNF-α, IL-1β, and IL-6 in LPS-induced macrophages nih.gov.

Table 1: Effect of 5,7,4'-Trimethoxyflavone on Pro-inflammatory Cytokine Levels

| Cytokine | Effect in LPS-Induced Mice | Reference |

|---|---|---|

| IL-1β | Significantly Reduced | nih.gov |

| IL-6 | Significantly Reduced | nih.gov |

Suppression of Adipogenic and Lipogenic Gene Expression

Specific research on the effects of this compound on the expression of genes related to adipogenesis and lipogenesis is not currently available. However, studies on other polymethoxyflavones have shown potent activity in this area. For example, 5,7,3',4',5'-pentamethoxyflavone and 6,2',4'-trimethoxyflavone have been found to lower the expression of key adipogenic and lipogenic genes in 3T3-L1 adipocytes researchgate.netnih.gov. These genes include peroxisome proliferator-activated receptor-gamma (PPAR-γ), CCAAT/enhancer-binding proteins alpha and beta (C/EBPα and C/EBPβ), sterol regulatory element-binding protein 1 (SREBF1), fatty acid synthase (FASN), and adipocyte binding protein 2 (aP2) researchgate.netnih.gov. Similarly, 5,7-dimethoxyflavone (B190784) has been shown to downregulate the expression of adipogenic transcription factors such as PPARγ, C/EBPα, and sterol regulatory element-binding protein-1c (SREBP-1c) nih.gov. These findings suggest that the polymethoxyflavone class of compounds has the potential to modulate lipid metabolism at the genetic level, although direct evidence for this compound is needed.

Table 2: Effects of Related Polymethoxyflavones on Adipogenic and Lipogenic Gene Expression

| Gene | Effect of 5,7,3',4',5'-pentamethoxyflavone & 6,2',4'-trimethoxyflavone | Effect of 5,7-dimethoxyflavone |

|---|---|---|

| PPAR-γ | Reduced Expression researchgate.netnih.gov | Downregulated nih.gov |

| C/EBPα | Reduced Expression researchgate.netnih.gov | Downregulated nih.gov |

| C/EBPβ | Reduced Expression researchgate.netnih.gov | Not specified |

| SREBF1/SREBP-1c | Reduced Expression researchgate.netnih.gov | Downregulated nih.gov |

| FASN | Reduced Expression researchgate.netnih.gov | Not specified |

Inhibition of Matrix Metalloproteinase (MMP-1) Expression

While direct studies on this compound's effect on MMP-1 are limited, related methoxyflavones have demonstrated notable activity in this area. For instance, 3,5,7-trimethoxyflavone has been shown to inhibit the tumor necrosis factor-alpha (TNF-α)-induced high expression and secretion of MMP-1 in cells, suggesting its potential in ameliorating skin damage. medchemexpress.com Similarly, 5,7-dimethoxyflavone (5,7-DMF) prevents ultraviolet B (UVB)-induced MMP expression by suppressing oxidative stress and inflammation through the NF-κB and MAPK/AP-1 pathways. nih.gov This indicates that the methoxy- Cgroups on the flavone (B191248) backbone are crucial for modulating pathways that lead to MMP-1 expression. Although these findings pertain to similar compounds, they provide a strong basis for inferring the potential mechanisms by which this compound might exert its inhibitory effects on MMP-1.

Promotion of PD-L1 Ubiquitin-Proteasome Degradation

Recent research has identified 5,7,4'-trimethoxyflavone (a close structural analog) as a significant modulator of the programmed cell death ligand 1 (PD-L1) pathway, which is a key target in tumor immunotherapy. nih.govnih.gov This compound was found to reduce PD-L1 expression in colorectal cancer cells. nih.govnih.gov Mechanistically, it targets and stabilizes the E3 ubiquitin ligase HMG-CoA reductase degradation protein 1 (HRD1). nih.govnih.gov This stabilization of HRD1 enhances the ubiquitination of PD-L1, marking it for degradation via the proteasome pathway. nih.govnih.gov By promoting the degradation of PD-L1, this trimethoxyflavone helps to enhance the killing of tumor cells by T cells, suggesting its potential as a small molecule immune checkpoint modulator in cancer therapy. nih.govnih.gov The degradation of PD-L1 is specifically induced via the ubiquitin-proteasome pathway, as demonstrated by experiments where the effect of the trimethoxyflavone on PD-L1 expression was reversed by the proteasome inhibitor MG132. researchgate.net

Enhancement of Heme Oxygenase (HO)-1 Expression

The induction of heme oxygenase-1 (HO-1) is a critical cellular defense mechanism against oxidative stress and inflammation. While direct evidence for this compound is not extensively documented, the broader class of polymethoxyflavonoids (PMFs) found in citrus plants is known to be involved in HO-1 induction. nih.gov The anti-inflammatory properties of many flavonoids are linked to their ability to upregulate HO-1 expression. This enhancement of HO-1 provides a protective effect, which is a common mechanism for many bioactive plant-derived compounds.

Protein Interaction Studies

Interaction with Heat Shock Proteins

Heat shock proteins (HSPs) are molecular chaperones that play a crucial role in maintaining protein homeostasis, especially under conditions of cellular stress. frontiersin.org In non-stressed conditions, heat shock factors (HSFs) are kept in an inactive state through association with HSP70 and HSP90. frontiersin.org Flavonoids have been shown to interact with these pathways. For example, the flavonoid eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone) has been observed to alter the association of IκB kinase (IKK)-γ with Hsp90 in intestinal epithelial cells. nih.gov This interaction can disrupt downstream inflammatory signaling. In silico studies have also predicted that various flavonoids can bind to the ATPase domain of human Hsp70. mdpi.com While specific studies on this compound are not detailed, a study on 5,7,2'-trimethoxyflavone (B1609314) demonstrated its binding to Human Serum Albumin (HSA), causing conformational changes and indicating that trimethoxyflavones can indeed interact with and modulate the structure and function of major proteins. nih.govplos.org

Targeting Ubiquitin Ligases (e.g., HRD1)

As mentioned previously, a key molecular target of the related 5,7,4'-trimethoxyflavone is the E3 ubiquitin ligase HRD1. nih.govnih.gov This interaction is highly specific, where the flavonoid binds to and stabilizes HRD1. nih.gov This stabilization enhances the ligase's activity, leading to increased ubiquitination and subsequent proteasomal degradation of its substrate, PD-L1. nih.govnih.gov This targeted degradation of an immune checkpoint protein highlights a sophisticated mechanism by which this class of flavonoids can modulate the tumor microenvironment. nih.gov The manipulation of the ubiquitin-proteasome system through the modulation of E3 ligase substrate specificity is a promising area for the development of new therapeutics. researchgate.net

Intervention with Efflux Pump Activity (e.g., BCRP/ABCG2)

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by ATP-binding cassette (ABC) transporters like the breast cancer resistance protein (BCRP/ABCG2), which function as efflux pumps. nih.govnih.gov Several flavonoids have been investigated for their ability to inhibit these pumps and reverse MDR. For instance, 3′,4′,7-trimethoxyflavone (TMF) has been reported to have a potent reversal effect on drug resistance mediated by BCRP/ABCG2. elsevierpure.com Further studies on derivatives of TMF, such as 5-hydroxy-3′,4′,7-trimethoxyflavone (HTMF), showed even stronger inhibition of BCRP-mediated efflux and also suppressed the expression of the BCRP protein itself. elsevierpure.com These compounds were found to increase the intracellular accumulation of chemotherapy drugs by inhibiting the efflux pump's activity. elsevierpure.com While this research is on a different isomer, it strongly suggests that the trimethoxyflavone scaffold is a promising backbone for the development of BCRP/ABCG2 inhibitors.

Interactive Data Tables

Table 1: Effect of 5,7,4'-Trimethoxyflavone on PD-L1 Expression

| Cell Line | Treatment | Effect on PD-L1 | Pathway |

| RKO (Colorectal Cancer) | 20 µM 5,7,4'-TF | Decreased Expression | Ubiquitin-Proteasome Degradation |

| RKO (Colorectal Cancer) | 20 µM 5,7,4'-TF + MG132 | PD-L1 degradation blocked | Proteasome-dependent |

Data synthesized from studies on a closely related isomer, 5,7,4'-trimethoxyflavone.

Table 2: BCRP/ABCG2 Inhibition by Trimethoxyflavone Analogs

| Compound | Cell Line | Effect | Mechanism | RI50 |

| 3′,4′,7-Trimethoxyflavone (TMF) | K562/BCRP | Reverses drug resistance | Inhibition of efflux, suppression of BCRP expression | 18 nM |

| 5-Hydroxy-3′,4′,7-trimethoxyflavone (HTMF) | K562/BCRP | Stronger reversal of drug resistance | Stronger inhibition of efflux and BCRP expression | 7.2 nM |

RI50: Concentration causing a twofold reduction in drug sensitivity.

Metabolic Transformations and in Silico Pharmacokinetic Predictions of Trimethoxyflavones

Biotransformation Pathways and Regioselectivity

The biotransformation of flavonoids, including 5,7,3'-Trimethoxyflavone, is significantly influenced by the metabolic activities of the human gut microbiota and hepatic enzymes. The primary transformation reactions involve demethylation, which can alter the biological properties of the parent compound.

The human gut bacterium Blautia sp. MRG-PMF1 has been identified as a key player in the demethylation of polymethoxyflavones. In anaerobic in vitro studies, this bacterium has demonstrated the ability to biotransform various PMFs into their corresponding demethylated metabolites. While direct studies on this compound are limited, the regioselectivity of PMF demethylation by Blautia sp. generally follows a specific order of preference: C-7 > C-4' ≈ C-3' > C-5 > C-3. This suggests that the initial demethylation of this compound by gut microbiota would likely occur at the C-7 position, followed by the C-3' position, and finally the C-5 position. The chemical study on gut metabolism is expanding our understanding of the biochemistry of natural products.

Based on the established regioselectivity of Blautia sp., the biotransformation of this compound is expected to proceed through a series of demethylation steps, yielding several metabolic intermediates. Time-course monitoring of the biotransformation of other PMFs has helped elucidate these pathways. For this compound, the predicted metabolic cascade would likely involve the sequential formation of dihydroxy-monomethoxyflavones and ultimately the trihydroxyflavone, luteolin (B72000).

Table 1: Predicted Metabolic Intermediates of this compound Demethylation by Gut Microbiota

| Parent Compound | Predicted Intermediate 1 (C-7 Demethylation) | Predicted Intermediate 2 (C-7, C-3' Demethylation) | Final Product (Complete Demethylation) |

| This compound | 5,3'-Dimethoxy-7-hydroxyflavone | 5-Methoxy-7,3'-dihydroxyflavone | 5,7,3'-Trihydroxyflavone (Luteolin) |

Hepatic Metabolic Stability Assessments (e.g., Microsomal Oxidation)

The metabolic stability of flavonoids in the liver is a crucial factor for their systemic bioavailability. Methylation of hydroxyl groups on the flavonoid scaffold has been shown to protect these compounds from rapid hepatic metabolism. Studies comparing methylated and unmethylated flavones have consistently demonstrated that methylation significantly increases metabolic stability.

In investigations using human liver S9 fractions and microsomes, methylated flavones such as 5,7-dimethoxyflavone (B190784) and 5,7,4'-trimethoxyflavone exhibited high resistance to hepatic metabolism, whereas their unmethylated counterparts were rapidly eliminated through extensive glucuronidation and/or sulfation. The presence of a methoxy (B1213986) group at the 5-position appears to confer particular resistance to oxidative metabolism. While direct experimental data for this compound is not available, its chemical structure, featuring methoxy groups at the C-5 and C-7 positions, suggests that it would also possess high hepatic metabolic stability, primarily undergoing slower, CYP-mediated oxidation rather than rapid conjugation.

Predictive Pharmacokinetic Modeling (e.g., ADME analysis)

In silico models are valuable tools for predicting the pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) of compounds in the early stages of drug discovery. For the closely related isomer, 5,7,4'-trimethoxyflavone, in silico target prediction models have been employed to identify potential protein targets. Such computational approaches, including ligand-based and proteochemometric models, help in understanding the potential mechanisms of action and pharmacokinetic behavior.

Pharmacokinetic studies on other trimethoxyflavone isomers can provide insights into the likely ADME properties of this compound. Generally, the methylation of flavonoids enhances their intestinal absorption. For instance, methylated flavones have shown significantly higher apparent permeability in Caco-2 cell models compared to their unmethylated analogs. This is attributed to their increased metabolic stability within the intestinal cells. Therefore, it can be predicted that this compound would have favorable absorption characteristics. The use of mass spectrometry is often employed in pharmacokinetic studies due to its high sensitivity in detecting compounds at low concentrations.

Table 2: Predicted ADME Properties of this compound Based on Related Compounds

| Pharmacokinetic Parameter | Predicted Property for this compound | Justification (Based on Related Methylated Flavones) |

| Absorption | High intestinal absorption | Methylation reduces presystemic metabolism in intestinal cells, increasing permeability. |

| Distribution | Likely to distribute to various tissues | In vivo studies of 5,7-dimethoxyflavone show distribution to the liver, lung, and kidney. |

| Metabolism | High hepatic stability; slow oxidative metabolism | Methylation protects against rapid phase II conjugation (glucuronidation/sulfation). |

| Excretion | Likely excreted as oxidized and/or conjugated metabolites | The metabolic products would be more water-soluble, facilitating renal and/or biliary excretion. |

Advanced Research Methodologies and Analytical Techniques in Trimethoxyflavone Research

In Vitro Experimental Models and Assays

In vitro studies form the foundational platform for trimethoxyflavone research, allowing for controlled investigation of its effects on specific cell types and biological pathways.

Cell Culture Models

A diverse range of human and murine cell lines are utilized to explore the multifaceted activities of trimethoxyflavones, spanning from anticancer to anti-inflammatory and cytoprotective effects.

HT-29 (Human Colon Adenocarcinoma): While direct studies on 5,7,3'-Trimethoxyflavone are limited, research on structurally related compounds like 5,7-dihydroxy-3,4,6-trimethoxyflavone (eupatilin) in HT-29 cells has provided insights into anti-inflammatory mechanisms. These studies have investigated the compound's ability to decrease the production of inflammatory mediators like interleukin-8 and prostaglandin (B15479496) E2.

HDF (Human Dermal Fibroblasts): Research has shown that 3,5,7-Trimethoxyflavone (B1676842) can protect HDFs from damage induced by tumor necrosis factor-alpha (TNF-α). It has been observed to suppress the excessive increase in reactive oxygen species (ROS) and the expression of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and IL-8 mdpi.com. Similarly, 5,7,4'-Trimethoxyflavone has been identified as a potent agent in preventing TNF-α-induced HDF damage by inhibiting matrix metalloproteinase-1 (MMP-1) production and stimulating collagen expression nih.gov.

RAW 264.7 (Murine Macrophages): This cell line is extensively used to study the anti-inflammatory properties of trimethoxyflavones. For instance, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) has been shown to significantly inhibit nitric oxide (NO) production and reduce the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells researchgate.netchemfaces.comkent.ac.uk. The production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β was also markedly reduced in a concentration-dependent manner researchgate.netnih.gov.

HUVEC (Human Umbilical Vein Endothelial Cells): Studies on 5,7,4'-Trimethoxyflavone in HUVEC have demonstrated its cytoprotective effects against oxidative stress. It has been found to abolish the effects of hydrogen peroxide-induced cell death, independent of antioxidant activities nih.gov.

MDA-MB-231 and MCF-7 (Human Breast Cancer): The MCF-7 cell line has been a key model for investigating the anticancer properties of hydroxy-trimethoxyflavones. Studies on 5-hydroxy-3',4',7-trimethoxyflavone have demonstrated its ability to inhibit proliferation and induce apoptosis in MCF-7 cells researchgate.netdushenkov.com. While direct studies on this compound in MDA-MB-231 are less common, various other flavone (B191248) derivatives have been evaluated for their antiproliferative effects in this cell line lookchem.com.

N2a (Murine Neuroblastoma): The neuroprotective potential of related compounds has been explored in N2a cells. For example, 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone has been shown to protect these neuronal cells from glutamate-induced toxicity.

K562/BCRP (Human Leukemia with Breast Cancer Resistance Protein): Research on 5-hydroxy-3',4',7-trimethoxyflavone in this drug-resistant leukemia cell line has shown its capacity to reverse multidrug resistance. It was found to suppress the expression of the BCRP/ABCG2 transporter protein nih.gov.

3T3-L1 (Murine Pre-adipocytes): The anti-adipogenic effects of related methoxyflavones have been studied using 3T3-L1 cells. 5,7-dimethoxyflavone (B190784) was found to suppress the accumulation of lipid droplets and triglycerides by inhibiting adipogenesis.

Interactive Data Table: Cell-Based Studies of Trimethoxyflavones

| Compound | Cell Line | Observed Effects |

|---|---|---|

| 5-hydroxy-3',4',7-trimethoxyflavone | MCF-7 | Inhibition of proliferation, induction of apoptosis researchgate.netdushenkov.com |

| 3,5,7-Trimethoxyflavone | HDF | Suppression of TNF-α-induced ROS and pro-inflammatory cytokines (IL-1β, IL-6, IL-8) mdpi.com |

| 5,7,4'-Trimethoxyflavone | HDF | Inhibition of TNF-α-induced MMP-1, stimulation of collagen expression nih.gov |

| 5-hydroxy-3',4',7-trimethoxyflavone | RAW 264.7 | Inhibition of LPS-induced NO, TNF-α, IL-6, and IL-1β production researchgate.netnih.gov |

| 5,7,4'-Trimethoxyflavone | HUVEC | Protection against H2O2-induced cell death nih.gov |

| 5-hydroxy-3',4',7-trimethoxyflavone | K562/BCRP | Reversal of drug resistance, suppression of BCRP expression nih.gov |

Cell Viability and Proliferation Assays

To quantify the cytotoxic and anti-proliferative effects of trimethoxyflavones, standard colorimetric assays are employed.

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used method to assess cell viability. The anti-proliferative effect of 5-hydroxy-3',4',7-trimethoxyflavone on MCF-7 breast cancer cells was confirmed using this assay, which showed a dose- and time-dependent inhibition of cell growth dushenkov.com.

Apoptosis Detection Methods

Understanding whether a compound induces programmed cell death (apoptosis) is critical in cancer research.

Flow Cytometry: This technique is utilized for the quantitative analysis of apoptosis. For instance, studies on 5-hydroxy-3',4',7-trimethoxyflavone in MCF-7 cells have used methods like Annexin V staining followed by flow cytometry to detect the externalization of phosphatidylserine, an early marker of apoptosis researchgate.net.

Gene and Protein Expression Analysis

To delve into the molecular mechanisms of action, researchers analyze changes in gene and protein expression levels.

Western Blotting: This technique is used to detect specific proteins in a sample. In studies with 5-hydroxy-3',4',7-trimethoxyflavone, Western blotting has been used to show the modulation of apoptotic markers such as p53, Bcl-2, Bax, and cleaved PARP in MCF-7 cells researchgate.net. It has also been used to demonstrate the suppression of BCRP protein expression in K562/BCRP cells nih.gov. In HDF cells, it has been used to detect the expression of pro-inflammatory mediators like COX-2 nih.gov.

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is employed to quantify the concentration of specific proteins, such as cytokines. The reduction of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β by 5-hydroxy-3',4',7-trimethoxyflavone in the supernatant of LPS-stimulated RAW 264.7 macrophages has been measured using this method researchgate.netnih.gov.

RT-PCR (Reverse Transcription Polymerase Chain Reaction): This method is used to measure the levels of specific messenger RNA (mRNA), providing information on gene expression. Studies have used RT-PCR to show that 5-hydroxy-3',4',7-trimethoxyflavone treatment shifts the Bax:Bcl-2 mRNA ratio in MCF-7 cells, favoring apoptosis researchgate.net. It has also been used to demonstrate a reduction in the mRNA expression of iNOS and COX-2 in RAW 264.7 cells researchgate.netnih.gov and to measure changes in the expression of genes related to inflammation in HDF cells nih.gov.

Enzymatic Activity Assays

Directly measuring the effect of trimethoxyflavones on the activity of specific enzymes is crucial for understanding their mechanism of action.

In studies on anti-inflammatory effects, the inhibitory activity of compounds like 5-hydroxy-3',4',7-trimethoxyflavone on enzymes such as soybean lipoxygenase has been demonstrated kent.ac.uk. Assays are also performed to measure the activity of caspases, which are key executioner enzymes in the apoptotic pathway.

In Vivo Preclinical Models

To evaluate the physiological relevance of in vitro findings, trimethoxyflavones are studied in various animal models.

LPS-induced Memory Impairment in Mice: The neuroprotective effects of 5,7,4'-Trimethoxyflavone have been investigated in a lipopolysaccharide (LPS)-induced mouse model of memory impairment. In this model, the compound was shown to enhance spatial memory and reduce anxiety-related behaviors. Mechanistically, it was found to reduce levels of amyloid-beta and pro-inflammatory markers (IL-1β, IL-6, and TNF-α) in the hippocampus nih.gov.

Lead-induced Neurotoxicity in Rats: A study on 5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062) demonstrated its neuroprotective effects in a rat model of lead-induced brain toxicity. The compound was able to reverse cognitive and motor deficits and normalize biochemical markers of oxidative stress and inflammation in the hippocampus and cerebellum nih.gov.

TPA-induced Mouse Ear Edema: The in vivo anti-inflammatory activity of various flavanones has been evaluated using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. This model assesses the ability of a compound to reduce acute inflammation mdpi.com.

Interactive Data Table: In Vivo Studies of Trimethoxyflavones

| Compound | Animal Model | Key Findings |

|---|---|---|

| 5,7,4'-Trimethoxyflavone | LPS-induced memory-impaired mice | Enhanced spatial memory, reduced anxiety, decreased hippocampal levels of Aβ, IL-1β, IL-6, and TNF-α nih.gov |

| 5,7-dihydroxy-3',4',5'-trimethoxyflavone | Lead-induced neurotoxic rats | Reversed cognitive and motor deficits, normalized markers of oxidative stress and inflammation nih.gov |

| Various flavanones | TPA-induced mouse ear edema | Potent in vivo anti-inflammatory activity mdpi.com |

Based on a comprehensive search of available scientific literature, it is not possible to generate a thorough and scientifically accurate article on the chemical compound “this compound” that strictly adheres to the detailed outline provided.

The available research is insufficient to populate the specified sections and subsections with detailed findings solely on this compound. The majority of published studies focus on other isomers or closely related trimethoxyflavone compounds.

Specifically:

Animal Models and Biochemical Markers: There is no specific research available on the use of this compound in animal models for conditions such as lead-induced neurotoxicity or the corresponding assessment of physiological and biochemical markers. Studies in this area have been conducted on different isomers, such as 5,7,4'-trimethoxyflavone.

Computational and Chemoinformatic Approaches: Molecular docking, molecular dynamics simulations, and predictive bioactivity modeling (using tools like PASS Online or Osiris) have been reported for other related flavonoids, but not specifically for the 5,7,3'-trimethoxy isomer.

Spectroscopic and Structural Elucidation: While Nuclear Magnetic Resonance (NMR) spectroscopy is a standard method for elucidating flavonoid structures, specific and detailed 1D and 2D NMR data and assignments for this compound are not readily available in the surveyed literature.

To maintain scientific accuracy and adhere to the strict instruction of focusing solely on this compound, the article cannot be generated as requested. Using data from other compounds would violate the core requirements of the prompt and result in a scientifically inaccurate and misleading article.

Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC/MS)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of this compound. When coupled with a separation technique like liquid chromatography (LC), LC/MS allows for the separation of the compound from a complex mixture prior to its detection and structural analysis by the mass spectrometer.

In the analysis of flavonoids such as this compound, electrospray ionization (ESI) is a commonly employed soft ionization technique. This method generates a protonated molecule, [M+H]⁺, in positive ion mode. The high-resolution mass spectrometer can then measure the mass-to-charge ratio (m/z) of this ion with high accuracy, allowing for the determination of the elemental composition.

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the compound's structure. For flavones, fragmentation often occurs via retro-Diels-Alder (RDA) reactions within the C-ring, providing valuable information about the substitution patterns on the A and B rings. The fragmentation of the methoxy (B1213986) groups, typically through the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O), also yields diagnostic ions that help confirm the structure of this compound.

Table 1: Predicted Key Mass Spectrometry Data for this compound

| Data Point | Predicted Value | Description |

|---|---|---|

| Molecular Formula | C₁₈H₁₆O₅ | The chemical formula of the compound. |

| Exact Mass | 312.0998 u | The precise mass of the most abundant isotope. |

| Molecular Weight | 312.32 g/mol | The average molecular weight. |

| [M+H]⁺ Ion (m/z) | 313.1071 | The mass-to-charge ratio of the protonated molecule. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The UV-Vis spectrum of a flavone provides information about its chromophoric system, which is influenced by the pattern of conjugation and substitution.

Flavonoids typically exhibit two major absorption bands in their UV-Vis spectra, referred to as Band I and Band II.

Band I , appearing at a longer wavelength (typically 300–380 nm), is associated with the electronic transitions in the cinnamoyl system, which encompasses the B-ring and the heterocyclic C-ring.

Band II , found at a shorter wavelength (typically 240–280 nm), corresponds to the benzoyl system, which includes the A-ring.

The specific positions (λₘₐₓ) and intensities of these absorption bands for this compound are determined by the locations of the three methoxy groups on the flavone skeleton. These substituents act as auxochromes, influencing the energy of the electronic transitions and causing shifts in the absorption maxima. The spectrum is typically recorded in a solvent such as methanol (B129727) or ethanol.

Table 2: Expected UV-Vis Spectral Data for this compound in Methanol

| Spectral Band | Expected λₘₐₓ (nm) | Associated Molecular Moiety |

|---|---|---|

| Band I | ~320-350 | B-ring cinnamoyl system |

X-ray Diffraction Analysis

To conduct this analysis, a suitable single crystal of the compound must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots.

By analyzing the positions and intensities of these spots, researchers can calculate an electron density map of the molecule. This map is then used to build a detailed three-dimensional model of the crystal structure. The resulting data includes the unit cell dimensions (the basic repeating unit of the crystal lattice), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom in the molecule. This information confirms the connectivity of the atoms and reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate how the molecules are arranged in the crystal.

Table 3: Hypothetical Crystal Structure Data for this compound

| Parameter | Description |

|---|---|

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal structure. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | The distances between covalently bonded atoms. |

| Bond Angles (°) | The angles formed by three connected atoms. |

常见问题

Basic Research Questions

Q. What are the validated methods for synthesizing 5,7,3'-Trimethoxyflavone and its derivatives?

- Answer : Synthesis typically involves demethylation of precursor flavonoids using boron tribromide (BBr₃) to selectively remove methoxy groups. For example, 5,7-dihydroxy-3',4',5'-trimethoxyflavone (a derivative) was synthesized via BBr₃-mediated demethylation . Alternatively, extraction from natural sources like Artemisia frigida or Kaempferia parviflora is common, followed by HPLC purification (≥99.9% purity) . Structural confirmation requires NMR, MS, and chromatographic comparison with reference standards .

Q. How is this compound characterized for purity and structural integrity?

- Answer : Use a combination of:

- Chromatography : HPLC with UV detection (λ = 254–280 nm) and C18 columns for purity assessment .

- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., C₁₈H₁₆O₈, m/z 360.318) and ¹H/¹³C NMR to verify methoxy/hydroxy group positions .

- Reference standards : Cross-validate against certified primary standards (e.g., PhytoLab’s phyproof® substances) .

Q. What are the primary biological activities reported for this compound?

- Answer : Key activities include:

- Anti-inflammatory effects : Inhibition of p38 MAPK in RAW264.7 macrophages, reducing pro-inflammatory cytokine production .

- Antiproliferative activity : Demonstrated in cancer cell lines via modulation of STAT5B and sEH pathways, with IC₅₀ values comparable to reference drugs like remdesivir .

- Antioxidant properties : Scavenging of free radicals due to hydroxyl and methoxy group arrangement .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxylation/methoxylation) alter the bioactivity of this compound?

- Answer :

- Methoxy group position : Derivatives like 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone show enhanced antioxidant activity due to additional hydroxyl groups .

- Lipophilicity : Increasing methoxy groups (e.g., 3,5,7,3',4'-pentamethoxyflavone) improves membrane permeability but may reduce solubility .

- SAR studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like SARS-CoV-2 spike protein (binding energy ≈ -6.7 kcal/mol) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Answer : Contradictions often arise from:

- Purity variability : Ensure ≥98% purity via LC-MS and reference standards .

- Cell line specificity : Validate findings in multiple models (e.g., RAW264.7 macrophages vs. HepG2 hepatocytes) .

- Dose dependency : Perform dose-response assays (e.g., 1–100 µM) to identify therapeutic windows .

- Orthogonal assays : Confirm anti-inflammatory activity via both ELISA (cytokine levels) and Western blot (p38 MAPK phosphorylation) .

Q. What advanced techniques are used to study the metabolic fate of this compound in vivo?

- Answer :

- Metabolite profiling : UPLC-QTOF-MS identifies phase I/II metabolites (e.g., sulfated or glucuronidated forms) .

- Isotope labeling : Use ¹³C-labeled compounds to track metabolic pathways in animal models.

- Enzymatic assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) to predict hepatic metabolism .

Methodological Challenges and Solutions

Q. How to optimize extraction yields of this compound from plant sources?

- Answer :

- Solvent selection : Use polar solvents (e.g., methanol:water 70:30) for higher yields .

- Supercritical CO₂ extraction : Enhances recovery of nonpolar derivatives (e.g., 5,7,4'-trimethoxyflavone) .

- Validation : Compare yields via gravimetric analysis and HPLC quantification .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound derivatives?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。